molecular formula C8H6BrFO2 B1602291 2-Bromo-2-(4-fluorophenyl)acetic acid CAS No. 29270-33-5

2-Bromo-2-(4-fluorophenyl)acetic acid

Cat. No.: B1602291
CAS No.: 29270-33-5
M. Wt: 233.03 g/mol
InChI Key: ATILMAUMZRFROS-UHFFFAOYSA-N
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Description

2-Bromo-2-(4-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of acetic acid where the hydrogen atoms are substituted by bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(4-fluorophenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 4-fluorophenylacetic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out in an organic solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-(4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-2-(4-fluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

    4-Fluorophenylacetic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4-fluorobenzoic acid: Contains a carboxylic acid group on the benzene ring, leading to different reactivity and applications.

    2-Bromo-2-(4-chlorophenyl)acetic acid:

Uniqueness: 2-Bromo-2-(4-fluorophenyl)acetic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and versatility in chemical synthesis. Its dual halogenation allows for a broader range of chemical transformations compared to its analogs .

Properties

IUPAC Name

2-bromo-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATILMAUMZRFROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584533
Record name Bromo(4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29270-33-5
Record name Bromo(4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Bromo-4-fluorophenylacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The 4-fluorophenylacetic acid (20 g, 0.13 mol), benzoyl peroxide (130 mg, 0.540 mmol), and N-bromosuccinimide (23.1 g, 0.130 mol) were combined in 500 ml carbon tetrachloride under N2 and refluxed under UV irradiation (GE sunlamp) for 5 hours. The reaction was cooled to RT and the succinimide filtered away. The carbon tetrachloride was removed in vacuo and the remaining oil recrystallized from hexanes yielding 26.2 g (87%) of product as a light yellow solid. EA, MS(FD).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step Two
Quantity
23.1 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4-fluorophenylacetic acid (9.7 g), N-bromosuccinimide (11.2 g) and azobisisobutyronitrile (AIBN, 0.2 g) in carbontetrachloride (100 ml) was reluxed for 2 hours. After cooling it was filtered through Celite® and the filtrate was evaporated to give an oily residue of α-bromo-4-fluorophenylacetic acid, which was used for next step without purification.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-2-(4-fluorophenyl)acetic acid
Reactant of Route 2
2-Bromo-2-(4-fluorophenyl)acetic acid
Reactant of Route 3
2-Bromo-2-(4-fluorophenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-2-(4-fluorophenyl)acetic acid
Reactant of Route 5
2-Bromo-2-(4-fluorophenyl)acetic acid
Reactant of Route 6
2-Bromo-2-(4-fluorophenyl)acetic acid

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